Product packaging for 5-Hydroxypyrimidin-4(3H)-one hydrochloride(Cat. No.:CAS No. 1616526-82-9)

5-Hydroxypyrimidin-4(3H)-one hydrochloride

Cat. No.: B1324629
CAS No.: 1616526-82-9
M. Wt: 148.55 g/mol
InChI Key: LRJXOAASQIHMRM-UHFFFAOYSA-N
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Description

5-Hydroxypyrimidin-4(3H)-one hydrochloride (CAS: 1616526-82-9) is a valuable chemical intermediate with a molecular formula of C4H5ClN2O2 and a molecular weight of 148.55 g/mol . This compound serves a crucial role in medicinal chemistry research, particularly as a building block for the synthesis of novel antiviral and anticancer agents . Its specific molecular architecture makes it a key precursor for developing treatments targeting diseases related to viral infections and tumors . Researchers utilize this heterocyclic building block to explore new biochemical pathways and enhance pharmacological properties in drug discovery programs . The supplied product has a typical purity of 97% and requires specific storage conditions in an inert atmosphere at room temperature to ensure stability . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5ClN2O2 B1324629 5-Hydroxypyrimidin-4(3H)-one hydrochloride CAS No. 1616526-82-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-1H-pyrimidin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2.ClH/c7-3-1-5-2-6-4(3)8;/h1-2,7H,(H,5,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJXOAASQIHMRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=N1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616526-82-9
Record name 4(3H)-Pyrimidinone, 5-hydroxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1616526-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Structural Elucidation and Spectroscopic Characterization of 5 Hydroxypyrimidin 4 3h One Derivatives

Advanced Spectroscopic Techniques

Advanced spectroscopic methods are indispensable for the detailed molecular-level investigation of pyrimidinone structures. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary information, enabling a comprehensive structural analysis.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of 5-hydroxypyrimidin-4(3H)-one derivatives, ¹H NMR is essential for assigning protons attached to the pyrimidine (B1678525) ring and any substituents.

For instance, the ¹H NMR spectrum of a pyrimidine derivative in DMSO-d6 can show exchangeable broad singlets corresponding to NH protons. nih.gov Aromatic protons on substituents will appear in their characteristic regions, with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J values) providing information about adjacent protons. nih.gov For example, in one study, the protons of an isatin-derived aromatic ring appeared as two doublets at δ 7.80 and 6.93 ppm and two triplets at δ 7.38 and 7.12 ppm. nih.gov

Table 1: Illustrative ¹H NMR Data for a Hypothetical 5-Hydroxypyrimidin-4(3H)-one Derivative

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-28.10s-Pyrimidine ring proton
H-67.95s-Pyrimidine ring proton
NH-311.50br s-Pyrimidine ring NH
OH-59.80br s-Hydroxyl group

Note: This table is illustrative. Actual chemical shifts can vary based on the specific derivative and solvent used.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment. compoundchem.com This technique is particularly useful for identifying the carbon atoms of the pyrimidine ring and any attached functional groups.

For pyrimidine derivatives, the carbon signals for the heterocyclic ring typically appear in the downfield region of the spectrum due to the deshielding effect of the nitrogen atoms and the carbonyl group. For example, ¹³C NMR has been used to identify signals for thiocarbonyl, carbonyl, and carbonitrile groups at δ 176.30, 161.06, and 113.81 ppm, respectively, in a pyrimidine derivative. nih.gov

Table 2: Typical ¹³C NMR Chemical Shift Ranges for 5-Hydroxypyrimidin-4(3H)-one Derivatives

Carbon AtomTypical Chemical Shift Range (δ, ppm)
C=O (C4)160 - 180
C-OH (C5)140 - 160
C-2145 - 155
C-6120 - 140

Note: These are general ranges and can be influenced by substituents and solvent effects.

Nitrogen-15 NMR (¹⁵N NMR) is a specialized technique that provides direct information about the nitrogen atoms within a molecule. wikipedia.org Although less common than ¹H and ¹³C NMR due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, it is invaluable for studying nitrogen-containing heterocycles like pyrimidines. huji.ac.il

A significant application of ¹⁵N NMR is in the study of tautomeric equilibria, as the chemical shift of a nitrogen atom can change dramatically between different tautomeric forms. wikipedia.orgresearchgate.net For instance, the chemical shift of an amino nitrogen can be significantly deshielded upon N1-methylation and further deshielded by over 100 ppm upon formation of a 1,4-iminopyrimidine tautomer. nih.gov This makes ¹⁵N NMR a powerful tool for investigating the predominant tautomeric form of 5-hydroxypyrimidin-4(3H)-one derivatives in solution. nih.gov The large chemical shift range of ¹⁵N makes it highly sensitive to the local electronic environment. researchgate.net

Table 3: Illustrative ¹⁵N NMR Chemical Shifts for Different Nitrogen Environments in Pyrimidine Derivatives

Nitrogen EnvironmentIllustrative Chemical Shift (δ, ppm)
Pyridinic Nitrogen (-N=)-100 to 0
Pyrrolic Nitrogen (-NH-)-180 to -80
Amino Nitrogen (-NH₂)-320 to -280

Note: Chemical shifts are referenced to liquid NH₃. These values are illustrative and can vary significantly.

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms and determining the regioselectivity of reactions involving pyrimidine derivatives. nih.gov

gHMBC (gradient Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over 2-3 bonds). It is instrumental in assigning quaternary carbons and piecing together the molecular structure by connecting different spin systems. For example, gHMBC can be used to confirm the position of substituents on the pyrimidine ring by observing correlations between the protons of the substituent and the carbons of the ring. nih.gov

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY experiments provide information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and conformation of molecules. A 1D version, ROESY1D, can be used to selectively irradiate a proton and observe which other protons are close in space.

These 2D NMR techniques, often used in combination, provide a detailed and unambiguous picture of the molecular structure, which is essential for confirming the synthesis of a specific isomer and for detailed conformational analysis. nih.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can be used to deduce its elemental composition. nih.gov High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org For pyrimidine derivatives, fragmentation often involves the successive loss of small functional groups followed by the decomposition of the heterocyclic ring. sapub.org The stability of the pyrimidine ring often results in it being a prominent fragment in the mass spectrum. sapub.org Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of pyrimidine compounds. nih.gov

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of novel compounds. researchgate.net Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically with an error of less than 5 ppm), which allows for the unambiguous determination of a molecule's elemental formula. researchgate.net Techniques such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) offer unsurpassed mass measurement accuracy and are powerful instruments for characterizing complex chemical constituents. nih.gov

For 5-Hydroxypyrimidin-4(3H)-one (molecular formula C₄H₄N₂O₂), HRMS can verify its elemental composition by providing an experimentally determined exact mass that closely matches the theoretically calculated mass. In positive-ion mode, the molecule would typically be observed as a protonated species, [M+H]⁺. The precise mass of this ion can be calculated and then compared to the experimental value to confirm the molecular formula. This level of precision is critical for distinguishing between isomers and compounds with very similar nominal masses.

Table 1: Theoretical HRMS Data for the Protonated 5-Hydroxypyrimidin-4(3H)-one
SpeciesMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₄H₅N₂O₂⁺113.0346

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present within a molecule. perkinelmer.com The method is based on the principle that covalent bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint. msu.edu The IR spectrum is typically divided into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹). oregonstate.edu

For 5-Hydroxypyrimidin-4(3H)-one hydrochloride, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups. The presence of a hydroxyl (-OH) group, an amide-like structure (N-H and C=O), and the pyrimidine ring system can be confirmed by analyzing these bands. Hydrogen bonding, which is expected in this molecule, can cause significant broadening and shifting of the O-H and N-H stretching bands to lower frequencies. perkinelmer.comripublication.com

Table 2: Characteristic IR Absorption Frequencies for 5-Hydroxypyrimidin-4(3H)-one
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H (hydroxyl)Stretching3200-3600 (Broad)Medium
N-H (amide)Stretching3100-3400 (Broad)Medium
C-H (ring)Stretching3000-3100Weak-Medium
C=O (amide/ketone)Stretching1650-1700Strong
C=C / C=N (ring)Stretching1550-1650Medium-Strong
C-O (hydroxyl)Stretching1200-1300Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Tautomerism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule, which is particularly useful for studying conjugated systems and tautomeric equilibria. shu.ac.uk The absorption of UV or visible light promotes valence electrons from a ground state to a higher energy excited state. pharmatutor.org For organic molecules like pyrimidinones (B12756618), the most significant transitions are typically π → π* and n → π*. libretexts.org

5-Hydroxypyrimidin-4(3H)-one can exist in different tautomeric forms (keto-enol forms). researchgate.net The position of this equilibrium is sensitive to factors like solvent polarity and pH. nih.gov UV-Vis spectroscopy is an effective method to study this phenomenon, as different tautomers will exhibit distinct absorption spectra. nih.gov The keto form, with its conjugated carbonyl group, and the enol form, with its aromatic-like dihydroxy structure, will have different electronic environments and thus different absorption maxima (λmax). Generally, π → π* transitions are more intense than n → π* transitions. shu.ac.uk

Table 3: Typical Electronic Transitions and Absorption Maxima for Hydroxypyrimidine Derivatives
Electronic TransitionTypical ChromophoreApproximate λmax (nm)Relative Intensity (ε)
π → πC=C-C=O (conjugated system)250-280High
n → πC=O (carbonyl)>300Low

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis of Pyrimidinone Derivatives

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for unambiguously determining the three-dimensional atomic and molecular structure of a crystalline compound. unimi.it This method provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for understanding the molecule's conformation and intermolecular interactions in the solid state. mdpi.com

The process involves growing a high-quality single crystal of the pyrimidinone derivative, which is often the most challenging step. mdpi.com The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of reflections. By measuring the intensities and positions of these reflections, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. mdpi.com This technique has been successfully applied to numerous pyrimidinone derivatives to confirm their chemical structures and analyze their supramolecular assemblies. acs.org

Determination of Crystal System and Space Group

The diffraction data obtained from SCXRD analysis allows for the determination of the crystal's unit cell parameters and its symmetry, which are defined by the crystal system and space group. iucr.org The crystal system describes the shape of the unit cell (e.g., triclinic, monoclinic, orthorhombic), while the space group provides a complete description of all the symmetry operations within the crystal lattice.

Pyrimidinone derivatives have been found to crystallize in various crystal systems, with the monoclinic system being particularly common. rsc.orgiucr.org The specific space group, such as P2₁/c, provides detailed insight into the packing arrangement and intermolecular interactions, like hydrogen bonding, that govern the crystal structure. iucr.orgrsc.org

Table 4: Examples of Crystal Systems and Space Groups for Pyrimidinone Derivatives
Compound TypeCrystal SystemSpace GroupReference
N-(pyrimidyl)gabapentinMonoclinicPc rsc.org
N-(pyrimidyl)baclofenMonoclinicP2₁/n rsc.org
2,4,6-triaminopyrimidine-1,3-diium dinitrateMonoclinicP2₁/c iucr.orgresearchgate.net
2-(N'-benzylidenehydrazino)-4-trifluoromethyl-pyrimidineTriclinicP-1 researchgate.net
2-phenylpyrazolo[1,5-c]pyrimidine derivativeMonoclinicP2₁/c iucr.org

Analysis of Intramolecular Bond Lengths and Bond Angles

A key outcome of single-crystal X-ray diffraction is the precise determination of intramolecular bond lengths and angles. researchgate.net This data provides definitive proof of the molecular connectivity and offers insights into the electronic nature of the bonds (e.g., single, double, or partial double bond character due to resonance). For pyrimidinone derivatives, this analysis can confirm the tautomeric form present in the solid state and reveal any structural distortions caused by substituents or intermolecular forces.

Studies on various pyrimidine rings have established typical ranges for C-C and C-N bond lengths. researchgate.net For instance, C-N bond lengths within the pyrimidine ring typically fall between 1.32 Å and 1.35 Å. researchgate.net The bond angles provide information about the hybridization of the atoms and the planarity of the ring system. In pyrimidine derivatives, the endocyclic angles are consistent with sp² hybridization. researchgate.net

Table 5: Typical Intramolecular Bond Lengths and Angles in Pyrimidinone Rings
ParameterBond/AngleTypical Value
Bond Length (Å)C-N (ring)1.32 - 1.35
C-C (ring)1.37 - 1.44
C=O~1.22
C-O (hydroxyl)~1.36
Bond Angle (°)N-C-N (ring)115 - 122
C-N-C (ring)116 - 122
C-C-C (ring)116 - 120

Investigation of Supramolecular Features and Intermolecular Interactions (e.g., Hydrogen Bonding)

The supramolecular assembly of pyrimidinone derivatives is predominantly governed by hydrogen bonding. nih.gov The inherent structure of these compounds, featuring both hydrogen bond donors (N-H groups) and acceptors (C=O groups), facilitates the formation of predictable and stable hydrogen bonding networks, similar to those observed in the foundational building blocks of DNA and RNA. nih.gov

In the absence of a crystal structure for this compound, it is anticipated that the primary intermolecular interactions would involve the N1-H or N3-H as a hydrogen bond donor to the C4=O oxygen of an adjacent molecule, forming strong N–H···O hydrogen bonds. The hydroxyl group at the C5 position would also actively participate in hydrogen bonding, potentially acting as both a donor (O-H) and an acceptor (O), further extending the supramolecular network. The presence of the hydrochloride salt would introduce chloride ions, which are excellent hydrogen bond acceptors, leading to the formation of N-H···Cl and O-H···Cl interactions. These interactions would likely result in the formation of complex three-dimensional networks.

Table 1: Predominant Intermolecular Interactions in Pyrimidinone Derivatives nih.gov

Interaction TypeAverage Energy (kcal mol⁻¹)Contribution to Stabilization
N–H···O-16.55Primary
C–H···O-6.48Secondary

This interactive table is based on average values from a study on 18 substituted 4-(trihalomethyl)-2(1H)-pyrimidinones and is intended to be representative of the types of interactions expected. nih.gov

Conformation and Geometry in the Crystalline State

The conformation and geometry of 5-Hydroxypyrimidin-4(3H)-one in the crystalline state are expected to be largely planar, a common feature for the pyrimidine ring. The precise bond lengths and angles would be influenced by the electronic effects of the hydroxyl and carbonyl substituents. Tautomerism is a key consideration for this molecule, and in the solid state, it is expected to exist predominantly in the specified 4(3H)-one form, which is stabilized by the intermolecular hydrogen bonding network.

Table 2: Expected Bond Types and Their Role in the Crystalline Structure

Bond/InteractionDescriptionExpected Role in Crystal Packing
N–H···OHydrogen bond between the ring nitrogen and carbonyl oxygen.Formation of primary supramolecular synthons (e.g., chains or dimers).
O–H···OHydrogen bond involving the hydroxyl group and a carbonyl oxygen.Cross-linking of primary hydrogen-bonded motifs.
O–H···NHydrogen bond between the hydroxyl group and a ring nitrogen.Contribution to the three-dimensional network.
N-H···Cl / O-H···ClHydrogen bonds involving the hydrochloride counter-ion.Key interactions defining the salt's crystal structure.
π-π stackingInteraction between the aromatic rings of adjacent molecules.Contributes to the overall stability of the crystal lattice.

Tautomeric Equilibria and Conformational Studies of Hydroxypyrimidinones

Keto-Enol Tautomerism in 5-Hydroxypyrimidin-4(3H)-one Systems

Studies in the gaseous phase provide insight into the intrinsic stability of tautomers without the influence of solvent or crystal packing forces. While direct experimental data for 5-hydroxypyrimidin-4(3H)-one is limited, research on the closely related 4-hydroxypyrimidine (B43898) (4HP) system using free jet millimeterwave spectroscopy has been illuminating. acs.org This investigation revealed that 4-hydroxypyrimidine exists in a tautomeric equilibrium with its ketonic forms, 4-pyrimidinone (4PO) and 6-pyrimidinone (6PO). acs.org The experimental results determined that the ketonic 4-pyrimidinone tautomer is the most stable form in the gas phase. acs.org Computational studies using G3 and G4 composite methods have corroborated such findings, interpreting the energetics of the equilibrium in terms of aromaticity and electronic delocalization. researchgate.netnih.gov For 5-hydroxypyrimidine, it is noted that zwitterionic forms are generally not significant contributors to the equilibrium in the gas phase. nih.gov

Tautomer SystemPhaseMost Stable FormEnergy Difference (ΔE₀,₀)Method
4-Hydroxypyrimidine / 4-PyrimidinoneGas4-Pyrimidinone (keto)2.0(9) kJ mol⁻¹Millimeterwave Spectroscopy

This table presents data for the analogous 4-hydroxypyrimidine system to illustrate the principles of gaseous-phase tautomeric equilibrium. acs.org

In solution, the tautomeric equilibrium is strongly influenced by the solvent's polarity, hydrogen-bonding capability, and dielectric constant. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the tautomeric forms present in solution. researchgate.netresearchgate.net For related heterocyclic systems like 4-hydroxyterpyridine, solution-state studies show that the more polar keto form is predominant, with the exact ratio of tautomers being dependent on both the solvent and the temperature. rsc.org The generation of the 1,4-iminopyrimidine tautomer from N1-methyl-4-aminopyrimidinium compounds upon treatment with a base has been successfully monitored by UV and NMR spectroscopy, identifying characteristic spectral shifts. nih.gov It is expected that for 5-hydroxypyrimidin-4(3H)-one, the equilibrium in solution would similarly shift to favor the more polar keto tautomer, especially in polar protic solvents, a phenomenon that can be quantitatively assessed using ¹H and ¹³C NMR. researchgate.net

In the solid state, intermolecular forces, particularly hydrogen bonding, play a decisive role in stabilizing a specific tautomer. X-ray diffraction provides definitive structural evidence of the dominant form in the crystal lattice, while Infrared (IR) spectroscopy offers complementary information on bonding and functional groups. nih.gov Studies on substituted hydroxypyrimidines have shown that different tautomers can be favored in the solid state. For example, single-crystal X-ray diffraction has shown that while 3,5-dichloro-2,6-dimethyl-4-hydroxypyridine exists in the keto (pyridone) form, tetrachloro-4-hydroxypyridine crystallizes in the enol (pyridinol) form. rsc.org In some cases, both tautomers can co-exist in the crystal, as seen with 4-hydroxyterpyridine, where the keto and enol forms are present in a 1:1 ratio, connected by an O-H···O hydrogen bond. rsc.org For 2-amino-5,6-dimethyl-4-hydroxypyrimidine, X-ray analysis confirmed the 1H-keto tautomer, although the IR spectrum suggested the presence of minor amounts of the hydroxy form. researchgate.net This indicates that the solid state of 5-hydroxypyrimidin-4(3H)-one likely consists of a single, highly stable tautomer stabilized by an extensive hydrogen-bonding network, though the presence of minor tautomeric forms cannot be entirely excluded. mdpi.com

Factors Influencing Tautomeric Balance

The precise position of the tautomeric equilibrium is a result of a complex balance of electronic, steric, and environmental factors. The stability is dictated by the relative aromaticity of the tautomers, intramolecular hydrogen bonding, and the electronic effects of substituents on the pyrimidine (B1678525) ring.

Substituents on the pyrimidine ring can significantly alter the relative stability of the tautomers by modifying the electronic structure of the molecule. The nature and position of the substituent are both important. Studies on pyrimidin-2(1H)-one have shown that electron-donating substituents can lower the energy barrier for proton transfer. researchgate.net Research on purine (B94841) derivatives, which contain a pyrimidine ring, further elucidates these effects. nih.gov An electron-donating amino (NH₂) group and an electron-withdrawing nitro (NO₂) group both have substantial, though differing, effects on the tautomeric preferences and aromaticity of the purine rings. nih.govmdpi.com The NH₂ group's effect was found to be more pronounced on the five-membered ring, while the NO₂ group had a greater impact on the six-membered ring. nih.gov In 5-hydroxypyrimidin-4(3H)-one, the hydroxyl group at the C5 position acts as an electron-donating group through resonance, which would be expected to influence the π-electron distribution and thereby the relative energies of the keto and enol forms.

pH Dependence of Tautomeric Changes

The tautomeric equilibrium of hydroxypyrimidinones is significantly influenced by the pH of the surrounding medium. The protonation or deprotonation of the heterocyclic ring and the hydroxyl group can shift the balance between different tautomeric forms. Studies on analogous compounds, such as 5-hydroxy-2'-deoxycytidine (B120496), demonstrate that distinct deprotonation events occur as the pH changes. researchgate.net For instance, UV absorption spectra of 5-hydroxy-2'-deoxycytidine monitored between pH 2.25 and 11 show clear evidence of two separate deprotonation events. researchgate.net

In acidic conditions, the pyrimidine ring is more likely to be protonated. For some pyrimidine derivatives, this protonation can lead to a significant increase in the population of the enol tautomer. Research on 1-Amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-one showed a substantial spontaneous enolization (66%) at a pH of 1.0 in an aqueous methanol (B129727) solution. nih.gov Conversely, as the pH increases into the alkaline range, deprotonation of the hydroxyl group can favor the formation of anionic species, which may exist predominantly in the keto form. researchgate.net The tautomeric equilibrium is a dynamic process, and the predominant form in solution is a direct consequence of the interplay between the pKa values of the ionizable groups and the ambient pH.

The general trend for hydroxypyrimidines indicates that the keto-enol equilibrium is highly sensitive to the electronic state of the molecule, which is directly modulated by pH. The stability of different ionic and tautomeric forms can be tracked using spectroscopic methods like UV-Vis spectroscopy, which reveals shifts in absorption maxima corresponding to changes in the molecular structure. researchgate.netnih.gov

Table 1: pH-Dependent Tautomeric Forms of Related Hydroxypyrimidine Compounds

Compound pH Condition Predominant Tautomeric/Ionic Form Observation Method
5-hydroxy-2'-deoxycytidine Low pH Protonated UV Spectroscopy
5-hydroxy-2'-deoxycytidine High pH Anionic imino-keto Raman Spectroscopy
1-Amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-one pH 1.0 Enol form (66%) UV-Vis Spectroscopy

This table is illustrative and based on data from analogous compounds to demonstrate the principle of pH-dependent tautomerism.

Role of Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonding plays a crucial role in determining the conformational preferences and stability of tautomers in 5-Hydroxypyrimidin-4(3H)-one. acs.org An intramolecular hydrogen bond can form between the hydrogen of the 5-hydroxy group and the oxygen of the 4-keto group. This interaction creates a stable, quasi-aromatic six-membered ring structure. nih.govresearchgate.net

In medicinal chemistry, the rational design of intramolecular hydrogen bonds is a strategy used to pre-organize a ligand into its bioactive conformation, potentially enhancing its binding affinity to a biological target. sciepub.com The stability conferred by the hydrogen bond reduces the conformational flexibility of the molecule, which can be energetically favorable upon binding. sciepub.com The existence and strength of these bonds can be confirmed experimentally through techniques like NMR spectroscopy, where the chemical shift of the proton involved in the hydrogen bond is a key indicator. mdpi.com

Computational Approaches to Tautomerism

Computational chemistry provides powerful tools for investigating the tautomerism of hydroxypyrimidinones, offering insights that can be difficult to obtain through experimental methods alone.

Quantum Chemical Calculations of Tautomer Stability

Quantum chemical calculations are widely used to predict the relative stabilities of different tautomers and the energy barriers for their interconversion. nih.gov Methods such as Density Functional Theory (DFT) and high-level ab initio calculations (e.g., Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD)) are employed to determine the electronic energies and Gibbs free energies of the tautomeric forms. nih.govresearchgate.net

For closely related molecules like 4(3H)-pyrimidinone and 5-fluorouracil (B62378), computational studies have shown that the keto form is generally more stable than the enol form, particularly in polar solvents. researchgate.netresearchgate.net These calculations can quantify the energy difference between tautomers, often expressed in kcal/mol or kJ/mol. For example, in the gas phase, the energy difference might be small, but it can increase significantly in a simulated aqueous environment due to differential solvation effects. researchgate.net The choice of computational method and basis set is critical for obtaining accurate results that align with experimental observations. nih.gov

Table 2: Illustrative Calculated Relative Energies for Hydroxypyrimidinone Tautomers

Tautomer Calculation Level Environment Relative Gibbs Free Energy (kcal/mol)
4(3H)-one (Keto) G4 Theory Gas Phase 0.00 (Reference)
4-hydroxypyrimidine (Enol) G4 Theory Gas Phase +1.50
4(3H)-one (Keto) B3LYP/6-311G++(d,p) Aqueous (PCM) 0.00 (Reference)

This table presents hypothetical data based on findings for structurally similar compounds like 4(3H)-pyrimidinone to illustrate typical computational results.

Correlation of Theoretical Predictions with Experimental Data

A critical aspect of computational studies is the validation of theoretical predictions against experimental data. For tautomeric systems, calculated equilibrium constants can be compared with those derived from experimental techniques like NMR or UV-Vis spectroscopy. nih.govnih.gov For the 2-hydroxypyridine/2-pyridone system, calculations at the CCSD/6-311++G** level of theory were found to reproduce the experimental equilibrium concentration most accurately. nih.gov This highlights the importance of selecting appropriate computational methods to achieve predictive accuracy.

Similarly, in studies of 4-hydroxypyrimidine, MP2 calculations provided a tautomer ratio that was in better agreement with experimental findings than results from the B3LYP functional, demonstrating how different theoretical approaches can vary in their correlation with reality. researchgate.net In the case of the drug warfarin, which exhibits complex tautomerism, relative energies calculated via DFT were in strong agreement with NMR experiments, which confirmed that the molecule exists primarily as a mixture of cyclic hemiketal diastereomers, as predicted by the calculations. nih.gov

The synergy between computational and experimental methods is powerful. Theoretical calculations can help assign complex experimental spectra, while experimental results provide the necessary benchmarks to refine and validate computational models. This integrated approach leads to a more comprehensive and reliable understanding of the tautomeric behavior of molecules like 5-Hydroxypyrimidin-4(3H)-one. researchgate.net

Chemical Reactivity and Functionalization Strategies of 5 Hydroxypyrimidin 4 3h One

Nucleophilic and Electrophilic Substitution Patterns

The pyrimidine (B1678525) ring is characterized by a significant polarization of electron density due to the presence of two highly electronegative nitrogen atoms. This electronic distribution is a key determinant of its substitution chemistry.

Electron Deficiency at C2, C4, and C6 Positions of the Pyrimidine Ring

The nitrogen atoms at positions 1 and 3 of the pyrimidine ring exert a strong electron-withdrawing inductive effect, which significantly reduces the electron density at the ortho and para positions, namely C2, C4, and C6. This electron deficiency makes these positions susceptible to nucleophilic attack. Consequently, substituents at these positions, particularly good leaving groups, can be readily displaced by nucleophiles. This inherent reactivity is a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide array of functional groups at these specific sites.

Reactivity of the C5 Position to Electrophilic Attack

In contrast to the electron-poor C2, C4, and C6 positions, the C5 position of the pyrimidine ring is relatively electron-rich. This is because the electron-withdrawing effects of the two nitrogen atoms are less pronounced at this meta position. As a result, the C5 position is the primary site for electrophilic substitution reactions. This preferential reactivity allows for the selective functionalization of the C5 carbon with various electrophiles, a strategy widely employed in the synthesis of substituted pyrimidine derivatives.

Influence of Hydroxyl Group on Ring Reactivity

The presence of a hydroxyl group at the C5 position of 5-Hydroxypyrimidin-4(3H)-one significantly modulates the reactivity of the pyrimidine ring. The hydroxyl group is an activating group, meaning it donates electron density to the aromatic ring through resonance. This electron-donating effect further enhances the nucleophilicity of the ring, particularly at the ortho and para positions relative to the hydroxyl group.

Alkylation Reactions of Heterocyclic Ambident Anions

5-Hydroxypyrimidin-4(3H)-one can exist in tautomeric forms and can be deprotonated to form an ambident anion. This anion possesses multiple nucleophilic centers, primarily the nitrogen and oxygen atoms, leading to the possibility of N-alkylation or O-alkylation. The regioselectivity of the alkylation reaction is influenced by several factors, including the nature of the alkylating agent, the solvent, and the counter-ion.

Generally, "hard" alkylating agents, such as dimethyl sulfate, tend to favor reaction at the harder nucleophilic center (oxygen), leading to O-alkylation. Conversely, "soft" alkylating agents, like alkyl iodides, often prefer to react at the softer nitrogen atom, resulting in N-alkylation. The solvent also plays a crucial role; polar aprotic solvents can solvate the cation, leading to a more "naked" and reactive anion, which can influence the reaction's outcome. The choice of base and the resulting counter-ion can also direct the alkylation to a specific site.

FactorInfluence on AlkylationResulting Product
Alkylating Agent Hard electrophiles (e.g., dimethyl sulfate)O-Alkylation
Soft electrophiles (e.g., alkyl iodide)N-Alkylation
Solvent Polar aprotic (e.g., DMF)Can favor either N- or O-alkylation
Nonpolar (e.g., toluene)Can favor O-alkylation
Counter-ion Alkali metals (e.g., Na+, K+)Generally favor N-alkylation
Silver (Ag+)Tends to promote O-alkylation

Ring-Opening and Ring-Closure Reactions

The pyrimidine ring, while aromatic, can undergo ring-opening and ring-closure reactions under specific conditions, providing pathways to novel heterocyclic structures.

Mechanistic Investigations of Cyclocondensation Processes

The synthesis of the pyrimidine ring system often involves cyclocondensation reactions. A common and versatile method is the reaction of a 1,3-dicarbonyl compound with an amidine. The mechanism of this reaction has been a subject of detailed investigation.

The process typically begins with the nucleophilic attack of the amidine nitrogen on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization, where the other nitrogen of the amidine attacks the remaining carbonyl group. Subsequent dehydration steps lead to the formation of the aromatic pyrimidine ring. researchgate.netnih.govresearchgate.net

The regiochemistry of the cyclocondensation can be influenced by the nature of the substituents on both the 1,3-dicarbonyl compound and the amidine. nih.gov Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the reaction pathways and predicting the stability of intermediates and transition states, thereby providing a deeper understanding of the factors that control the regioselectivity of these reactions. nih.gov

Ring-opening of the pyrimidine ring in 5-Hydroxypyrimidin-4(3H)-one derivatives can be initiated by nucleophilic attack, often under basic conditions. researchgate.netrsc.org For instance, treatment with strong bases can lead to cleavage of the C-N bonds within the ring, yielding open-chain intermediates. These intermediates can then be trapped or can undergo subsequent rearrangements or recyclizations to form different heterocyclic systems. The stability of the pyrimidine ring is considerable, and thus, ring-opening reactions typically require forcing conditions or the presence of activating substituents. wur.nlnih.govresearchgate.netrsc.org

Regioselectivity in Ring-Closure Reactions

Ring-closure or annulation reactions involving the pyrimidinone scaffold are crucial for constructing more complex, fused heterocyclic systems. The regioselectivity of these reactions—the specific site at which the new ring is formed—is a critical aspect that is often governed by electronic and steric factors.

In reactions of pyrimidine derivatives, such as 2-thioxopyrimidin-4-ones, with hydrazonoyl chlorides, the formation of either angular or linear fused products is possible. nih.gov The regiochemical outcome is dictated by the initial site of nucleophilic attack. For the 5-hydroxypyrimidin-4(3H)-one system, similar considerations apply. The reaction pathway can be controlled by the electronic properties of the pyrimidinone ring. nih.gov For instance, the reaction of cyclohexane-fused 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides has been shown to regioselectively produce the angular nih.govnih.govnih.govtriazolo[4,3-a]quinazolin-5-ones rather than the linear isomers. nih.gov This selectivity is attributed to electronic control, where the initial S-alkylation is followed by an intramolecular cyclization involving the N1 nitrogen atom of the pyrimidine ring. The regiochemistry of such products can be definitively confirmed using techniques like X-ray crystallography and two-dimensional NMR studies. nih.gov

The principles governing these reactions highlight that the inherent electronic distribution within the 5-hydroxypyrimidin-4(3H)-one ring will similarly direct the course of annulation reactions, making regioselectivity a predictable and controllable element in the synthesis of novel fused pyrimidinone derivatives.

Derivatization via Coupling Reactions (e.g., Sonogashira Coupling)

Modern cross-coupling reactions provide powerful tools for the derivatization of heterocyclic cores. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is particularly effective for introducing alkynyl moieties onto the pyrimidinone scaffold. nih.gov

This strategy first requires the synthesis of a halogenated pyrimidinone precursor. For example, 5-bromo- or 5-iodo-2,3-dihydro-4(H)-pyrimidin-4-ones can be readily prepared. nih.gov These halogenated intermediates are then subjected to Sonogashira coupling conditions with various terminal alkynes. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base. This method has been successfully used to produce a range of 5-alkynyl-2,3-dihydro-4(H)-pyrimidin-4-ones in good yields. nih.gov

The resulting alkynylated pyrimidinones (B12756618) are versatile intermediates themselves. The newly introduced carbon-carbon triple bond can be further modified, for instance, through hydrogenation to yield alkyl-substituted pyrimidinones. This two-step sequence of halogenation-coupling provides a robust route to novel pyrimidinone derivatives that would be difficult to access through other means. nih.gov

Table 1: Examples of Sonogashira Coupling with Halogenated Pyrimidinones nih.gov
Halogenated Pyrimidinone SubstrateTerminal AlkyneProductYield
1-Benzoyl-2(S)-isopropyl-5-iodo-2,3-dihydro-4(H)-pyrimidin-4-onePhenylacetylene1-Benzoyl-2(S)-isopropyl-5-(phenylethynyl)-2,3-dihydro-4(H)-pyrimidin-4-oneGood
1-Benzoyl-2(S)-isopropyl-5-bromo-2,3-dihydro-4(H)-pyrimidin-4-one1-Hexyne1-Benzoyl-2(S)-isopropyl-5-(hex-1-yn-1-yl)-2,3-dihydro-4(H)-pyrimidin-4-oneGood

Reactions with Specific Reagents for Functionalization

The 5-hydroxypyrimidin-4(3H)-one core can be synthesized or modified through reactions with a variety of specific reagents, each enabling the introduction of different functional groups or the construction of new heterocyclic systems.

Thiourea (B124793) : Thiourea is a common reagent in heterocyclic synthesis, often used to introduce a sulfur atom and form thiazole (B1198619) or pyrimidine rings. The reaction of a 2,4-diamino-5-bromo-6-hydroxypyrimidine with thiourea yields an isothiouronium salt. rsc.org This intermediate can subsequently be treated with an alkali to afford products like di-(2,4-diamino-6-hydroxypyrimidin-5-yl) disulphide, demonstrating a pathway for creating sulfur-linked pyrimidine dimers. rsc.org In other contexts, thiourea reacts with β-dicarbonyl compounds and aldehydes in Biginelli-like reactions to construct dihydropyrimidinethione rings. nih.gov

Guanidine (B92328) Hydrochloride : Guanidine is a highly versatile binucleophilic reagent used extensively in the synthesis of nitrogen-containing heterocycles, particularly pyrimidines. researchgate.net It can react with α,β-unsaturated ketones (chalcones) to form pyrimidines. researchgate.net A prominent synthetic route involves the cyclocondensation of guanidine with acylethynylpyrroles. This reaction proceeds via a nucleophilic addition of guanidine to the triple bond, followed by an intramolecular cyclization and dehydration, yielding pharmaceutically relevant pyrrole-aminopyrimidine ensembles. nih.gov This demonstrates guanidine's role in building the pyrimidine ring onto a suitable precursor.

Amidoxime (B1450833) : Amidoximes are key precursors in the synthesis of the 5-hydroxypyrimidin-4(3H)-one core itself. nih.gov In a key synthetic sequence, a substituted amidoxime participates in a Michael addition with dimethyl acetylenedicarboxylate (B1228247) (DMAD). This is followed by a thermally induced Claisen rearrangement, which leads to the formation of the substituted 5-hydroxypyrimidin-4(3H)-one ring system. nih.gov This reaction highlights the utility of amidoximes as foundational building blocks for this specific pyrimidinone scaffold.

Dimethyl Acetylenedicarboxylate (DMAD) : As an electron-deficient alkyne, DMAD is a versatile reagent that reacts readily with nucleophiles. nih.gov Its reaction with amidoximes is a cornerstone for the synthesis of 4,5-dihydroxypyrimidine derivatives. nih.gov The reaction begins with a Michael addition of the amidoxime to DMAD, creating a vinylogous intermediate which then undergoes a Claisen rearrangement under microwave irradiation to afford the target 5-hydroxypyrimidinone methyl carboxylates. nih.gov The reactivity of DMAD with various N-heterocycles suggests it can also be used to functionalize the pre-formed pyrimidinone ring, likely through addition reactions at the ring nitrogen atoms followed by potential cyclization pathways. nih.govclockss.org

Table 2: Functionalization and Synthesis Reactions Involving the Pyrimidinone Core
ReagentSubstrate/PrecursorReaction TypeProduct ClassReference
Thiourea2,4-Diamino-5-bromo-6-hydroxypyrimidineSubstitution/DimerizationDisulphide-linked pyrimidines rsc.org
Guanidine HydrochlorideAcylethynylpyrrolesCyclocondensationPyrrole-aminopyrimidine ensembles nih.gov
AmidoximeDimethyl Acetylenedicarboxylate (DMAD)Michael Addition / Claisen Rearrangement5-Hydroxypyrimidin-4(3H)-ones nih.gov
Dimethyl Acetylenedicarboxylate (DMAD)AmidoximesMichael Addition / Claisen Rearrangement5-Hydroxypyrimidin-4(3H)-ones nih.gov

Theoretical and Computational Chemistry Studies on 5 Hydroxypyrimidin 4 3h One and Its Derivatives

Quantum Chemical Calculations (Ab initio, Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of pyrimidine (B1678525) derivatives. These calculations offer a balance of computational cost and accuracy, making them a popular choice for studying systems of this size.

The first step in the computational analysis of 5-Hydroxypyrimidin-4(3H)-one involves geometry optimization to find the lowest energy structure of the molecule. Due to tautomerism, pyrimidine derivatives can exist in several forms. For 5-Hydroxypyrimidin-4(3H)-one, the key equilibrium is between the keto and enol forms. DFT methods, such as B3LYP with basis sets like 6-311+G(d,p), are employed to calculate the geometries and relative energies of all possible tautomers to determine the most stable isomer in the gas phase and in solution. researchgate.netruc.dkresearchgate.net

The electronic structure of the most stable tautomer is then analyzed. This involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. stuba.sk

Table 1: Predicted Relative Stabilities of 5-Hydroxypyrimidin-4(3H)-one Tautomers

Tautomer NameStructureRelative Energy (kcal/mol)
5-hydroxy-4-keto (A)0.00 (Reference)
4,5-dihydroxy (B)+5.4
5-hydroxy-4-imino (C)+12.8

Note: The structures and energies in this table are illustrative examples based on typical findings for similar pyrimidine systems.

Quantum chemical calculations are essential for mapping the potential energy surface of chemical reactions. For 5-Hydroxypyrimidin-4(3H)-one, this includes studying the pathways for tautomerization, protonation, and other chemical transformations. By locating the transition state structures that connect reactants, intermediates, and products, the activation energy (energy barrier) for these processes can be calculated. nih.gov This information provides insight into the kinetics of different reactions. For instance, the energy barriers for proton transfer between the different tautomeric forms can be determined, explaining the dynamics of their interconversion. researchgate.net

Table 2: Calculated Energy Profile for a Hypothetical Tautomerization Reaction

SpeciesRelative Gibbs Free Energy (kcal/mol)
Tautomer A (keto)0.0
Transition State+25.5
Tautomer B (enol)+5.4

The distribution of electron density within a molecule is key to understanding its interactions with other molecules. Methods like Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom of 5-Hydroxypyrimidin-4(3H)-one. This reveals the electrophilic and nucleophilic sites within the molecule, which is crucial for predicting its reactivity and intermolecular interactions, such as hydrogen bonding.

Table 3: Example of Calculated NBO Charges and Dipole Moment

AtomPartial Charge (a.u.)
N1-0.58
C2+0.41
N3-0.65
C4+0.72
C5-0.39
C6+0.25
O(C4)-0.68
O(C5)-0.71
Property Value
Dipole Moment3.5 Debye

Note: The values presented are hypothetical and serve to illustrate the type of data generated from such calculations.

Aromaticity is a key concept in chemistry that explains the enhanced stability and unique reactivity of certain cyclic molecules. The Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromatic character of a ring system. github.iowikipedia.org NICS values are typically calculated at the center of the pyrimidine ring (NICS(0)) and 1 Å above the plane of the ring (NICS(1)). A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity, while a positive value signifies anti-aromaticity. scispace.commasterorganicchemistry.com The aromaticity of the pyrimidine ring can vary between different tautomers, and this variation in stability often influences the tautomeric equilibrium. dntb.gov.ua The out-of-plane zz-component of the shielding tensor, NICS(1)zz, is often considered a more reliable indicator of aromaticity. nih.gov

Table 4: Representative NICS(1)zz Values for Pyrimidine Tautomers

TautomerPredicted NICS(1)zz (ppm)Aromatic Character
Keto form-8.5Aromatic
Enol form-10.2More Aromatic

While DFT is a robust method, its accuracy depends on the chosen exchange-correlation functional. For systems where electron correlation effects are particularly important—such as in the detailed analysis of reaction barriers or non-covalent interactions—more computationally intensive ab initio methods may be required. These methods, like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, explicitly account for the correlation in the motion of electrons. However, for many applications involving pyrimidine derivatives, modern DFT functionals often provide a satisfactory balance between accuracy and computational feasibility.

Molecular Modeling and Docking Studies

Molecular modeling, and specifically molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is invaluable in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For 5-Hydroxypyrimidin-4(3H)-one and its derivatives, docking studies can be performed to investigate their potential as inhibitors for various biological targets, such as kinases, polymerases, or topoisomerases. atmiyauni.ac.inmdpi.com The process involves generating a 3D model of the ligand and obtaining the crystal structure of the target protein from a database like the Protein Data Bank (PDB). Docking software then places the ligand into the active site of the protein in multiple conformations and orientations, calculating a scoring function for each pose to estimate the binding affinity. remedypublications.comresearchgate.net

The results of a docking study provide insights into the binding mode, the key amino acid residues involved in the interaction (e.g., through hydrogen bonds, hydrophobic interactions, or pi-stacking), and a predicted binding energy. nih.gov This information can guide the synthesis of new derivatives with improved potency and selectivity.

Table 5: Illustrative Molecular Docking Results for a 5-Hydroxypyrimidin-4(3H)-one Derivative

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Example Kinase (PDB: XXXX)-8.9Lys72, Asp184Hydrogen Bond
Leu132, Val80Hydrophobic Interaction
Phe185Pi-Pi Stacking

Computational Characterization of Small Molecule Binding to Active Sites

Computational methods are instrumental in characterizing the binding of small molecules like 5-Hydroxypyrimidin-4(3H)-one derivatives to the active sites of biological targets. Molecular docking is a primary technique used to predict the preferred orientation of a ligand when bound to a receptor.

In a theoretical study on pyrimidinone derivatives and their interaction with the X-linked inhibitor of apoptosis protein (XIAP), molecular docking was employed to evaluate potential interactions. ccij-online.org The study highlighted that several pyrimidinone derivatives could effectively interact with the surface of the XIAP protein, suggesting their potential as cancer therapeutic candidates. ccij-online.org Such studies typically involve preparing the 3D structures of the ligands and the protein target, followed by docking simulations that generate various binding poses. These poses are then scored based on the calculated binding affinity. For instance, in silico evaluations of pyrazoline and pyrimidine derivatives targeting the cyclooxygenase (COX-2) enzyme have demonstrated strong binding affinities and favorable positioning within the active site. uomustansiriyah.edu.iq

Key parameters obtained from these docking studies include binding energy, inhibition constant (Ki), and the identification of specific amino acid residues involved in the interaction. These computational predictions are crucial for the rational design of more potent and selective inhibitors.

Derivative TypeTarget ProteinKey Findings
Pyrimidinone DerivativesXIAPPotential interaction with the protein surface, suggesting anti-cancer activity. ccij-online.org
Pyrazoline and Pyrimidine DerivativesCOX-2Strong binding affinities and favorable positioning in the active site. uomustansiriyah.edu.iq
Dihydropyrimidine AnaloguesLipoxygenaseHigh affinities predicted by molecular docking, correlating with inhibitory activity. dovepress.com

Understanding Ligand-Protein Interaction Mechanisms

Beyond predicting binding modes, computational studies provide a deeper understanding of the mechanisms governing ligand-protein interactions. These interactions are driven by a combination of forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

Molecular docking and molecular dynamics simulations can elucidate the specific interactions that stabilize the ligand-protein complex. For example, studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives as protein kinase inhibitors have shown that modifications to the scaffold can enhance binding affinity through hydrogen bonding, hydrophobic interactions, and π–π stacking. nih.gov The ability of the pyrimidine scaffold to mimic ATP allows it to interact with the ATP-binding pocket of kinases. nih.gov

The analysis of interaction mechanisms is crucial for lead optimization. By understanding which functional groups of the ligand are critical for binding, medicinal chemists can make targeted modifications to improve potency and selectivity. For instance, the introduction of specific substituents at various positions on the pyrimidine ring can significantly alter the electronic properties and conformation of the molecule, thereby affecting its interaction with the target protein. nih.gov

Molecular Dynamics (MD) Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex, allowing researchers to study its behavior over time. These simulations provide insights into the conformational changes of both the ligand and the protein upon binding, as well as the stability of the complex.

MD simulations have been successfully applied to study various systems involving pyrimidine-like scaffolds. For instance, a 100 ns MD simulation of an Eg5–enastron analogue complex demonstrated substantial stability after an initial equilibration period. rsc.orgnih.gov The root mean square deviation (RMSD) of the protein-ligand complex is often monitored to assess its stability throughout the simulation. nih.gov A stable RMSD profile suggests that the ligand remains tightly bound in the active site.

Furthermore, MD simulations can reveal the importance of water molecules in mediating ligand-protein interactions and can be used to calculate binding free energies, providing a more accurate prediction of binding affinity than docking scores alone. mdpi.com In a study on dihydropyrimidinone derivatives, MD simulations confirmed the stable binding of the ligand in the active site of α-glucosidase, with the complex being stabilized by multiple hydrogen bonds. nih.gov

Simulation ParameterApplication in Ligand-Protein StudiesExample Finding
Root Mean Square Deviation (RMSD)Assesses the stability of the protein-ligand complex over time.A stable RMSD profile indicates a tightly bound ligand. nih.gov
Root Mean Square Fluctuation (RMSF)Identifies flexible regions of the protein upon ligand binding.Can reveal conformational changes in the active site.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds.Confirmed the presence of stable hydrogen bonds in a dihydropyrimidinone-α-glucosidase complex. nih.gov
Binding Free Energy Calculation (e.g., MM/PBSA)Provides a more accurate estimation of binding affinity.Can differentiate between high and low-affinity binders.

Quantitative Structure-Activity Relationship (QSAR) and ADME-Tox Studies (Computational Methodologies)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of newly designed molecules without the need for their synthesis and experimental testing.

For pyrimidine derivatives, several 3D-QSAR studies have been conducted to develop predictive models for their biological activities. nih.govtandfonline.com These studies typically involve aligning a set of molecules with known activities and then using statistical methods to correlate their 3D properties (e.g., steric and electrostatic fields) with their activity. A robust QSAR model is characterized by high correlation coefficients (R²) and predictive power (Q²). nih.gov

In addition to predicting activity, computational methods are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (Tox) properties of drug candidates. In silico ADME-Tox predictions help in the early identification of compounds with poor pharmacokinetic profiles or potential toxicity issues, thus reducing the attrition rate in drug discovery. nih.govresearchgate.net Various computational tools and web servers are available to predict properties such as oral bioavailability, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicities like carcinogenicity and mutagenicity. researchgate.netresearchgate.netresearchgate.net

Computational MethodObjectiveKey Metrics
3D-QSARPredict the biological activity of new compounds based on their 3D structure.R² (correlation coefficient), Q² (predictive power). nih.gov
ADME PredictionEvaluate the pharmacokinetic properties of a compound.Oral bioavailability, blood-brain barrier penetration, etc. nih.gov
Toxicity PredictionIdentify potential toxicity risks of a compound.Carcinogenicity, mutagenicity, hepatotoxicity, etc. researchgate.net

Computational Investigation of Hydrogen Bonding and Supramolecular Clusters

Hydrogen bonding plays a crucial role in determining the structure and properties of molecules, including their self-assembly into supramolecular structures. Computational methods are essential for investigating the nature and strength of hydrogen bonds and predicting the formation of supramolecular clusters.

For molecules like 5-Hydroxypyrimidin-4(3H)-one, which have both hydrogen bond donor and acceptor sites, the potential for forming intricate hydrogen-bonded networks is high. Computational studies can predict the most stable hydrogen bonding patterns and the resulting supramolecular architectures. rsc.org Density Functional Theory (DFT) calculations are often employed to analyze the energetics and geometric features of these interactions. rsc.org

The study of supramolecular assemblies is important for understanding crystal packing, polymorphism, and the behavior of these compounds in different environments. For example, the self-assembly of pyrimido[4,5-d]pyrimidine (B13093195) nucleosides into complex flower-shaped superstructures has been investigated, revealing the hierarchical nature of non-covalent interactions. nih.gov Computational analysis of these clusters can provide insights into their stability and the factors that drive their formation. chemrxiv.org

Applications in Advanced Organic Synthesis and Chemical Biology

Role as Versatile Synthetic Intermediates and Building Blocks

The pyrimidine (B1678525) ring is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. 5-Hydroxypyrimidin-4(3H)-one hydrochloride, as a functionalized derivative, provides a strategic starting point for chemical elaboration, enabling the synthesis of diverse and complex molecular architectures.

The 5-hydroxypyrimidin-4(3H)-one core is an effective building block for constructing fused heterocyclic systems. The reactivity of the pyrimidine ring and its substituents allows for annulation reactions, where additional rings are built onto the initial scaffold. For instance, pyrimidine derivatives are key precursors in the synthesis of pyrimido[4,5-d]pyrimidines, which are structurally similar to known kinase inhibitors and have shown potential as antiviral and anticancer agents. researchgate.netmdpi.com The synthesis often involves sequential reactions where the initial pyrimidine structure dictates the formation of the final multi-ring product. researchgate.net Similarly, the pyrimidine framework is central to the creation of other fused systems like pyrido[3,2-d:6,5-d′]dipyrimidines, which can be synthesized efficiently through microwave-assisted, one-pot procedures. researchgate.net

The inherent structure of this compound offers multiple reactive sites for modification, making it an ideal precursor for a wide range of advanced pyrimidine derivatives. The hydroxyl and keto groups, along with the nitrogen atoms and the carbon positions on the ring, can be targeted for various chemical transformations. Synthetic chemists can introduce diverse functional groups to tailor the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These modifications are crucial for optimizing biological activity and pharmacokinetic profiles. The pyrimidine nucleus is a common feature in numerous therapeutic agents, and its derivatives have been explored for a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. niscpr.res.innih.govgsconlinepress.comresearchgate.net

Combinatorial chemistry leverages versatile building blocks to generate large, diverse collections of related compounds, known as chemical libraries. nih.govnih.govescholarship.org The 5-hydroxypyrimidin-4(3H)-one scaffold is well-suited for this purpose. By systematically introducing a variety of substituents at different positions on the pyrimidine ring, chemists can rapidly create a large number of unique analogues. These libraries are invaluable for high-throughput screening campaigns aimed at discovering new drug leads. This approach allows for a broad exploration of "chemical space" to identify molecules that interact with specific biological targets. The goal is to generate molecular diversity, which increases the probability of finding novel compounds with desired therapeutic effects, such as enzyme inhibitors or receptor ligands. nih.gov

Chemical Tool Development for Research

Beyond its role in synthesis, the 5-hydroxypyrimidin-4(3H)-one scaffold has been pivotal in the development of specialized molecules, or "chemical tools," designed to investigate biological processes and validate drug targets.

One of the most significant applications of the hydroxypyrimidinone scaffold is in the design of inhibitors for the DNA repair complex ERCC1-XPF. nih.gov This endonuclease is crucial for repairing DNA damage, including interstrand crosslinks caused by platinum-based chemotherapy agents. researchgate.netnih.gov Cancer cells can use this repair mechanism to resist treatment, making ERCC1-XPF a key therapeutic target. nih.govmdpi.com

Initial high-throughput screening identified N-hydroxyimide compounds as inhibitors, but they lacked selectivity. Researchers then performed a "scaffold hop" to the hydroxypyrimidinone template. nih.gov This strategic change resulted in compounds with similar potency but significantly improved selectivity for ERCC1-XPF over other nucleases like FEN-1. nih.gov Further optimization of the hydroxypyrimidinone core led to the development of potent, sub-micromolar inhibitors with greater than 10-fold selectivity, demonstrating the scaffold's value in creating targeted therapeutics. nih.gov

Table 1: Research Findings on Hydroxypyrimidinone-Based ERCC1-XPF Inhibitors
Scaffold ClassKey FindingAdvantageReference
N-HydroxyimidesInitial hits from high-throughput screening with micromolar potency.Demonstrated initial feasibility of inhibiting ERCC1-XPF. nih.gov
HydroxypyrimidinonesIdentified via a "scaffold hop" to improve selectivity.Switched selectivity in favor of ERCC1-XPF over FEN-1. nih.gov
Optimized HydroxypyrimidinonesFurther exploration of structure-activity relationships.Achieved sub-micromolar potency and >10-fold selectivity. nih.gov

Confirming that a potential drug molecule interacts with its intended biological target within a cellular environment is a critical step in drug discovery. This process, known as target engagement, often requires the development of specialized chemical probes. rsc.org The hydroxypyrimidinone scaffold and its derivatives can be modified to create such probes. For example, covalent inhibitors, which form a permanent bond with their target, are powerful tools in chemical biology for verifying target engagement. mdpi.com By incorporating a reactive group (a "warhead") onto the pyrimidinone core, researchers can design molecules that irreversibly bind to their target protein. This allows for unambiguous confirmation of the drug-target interaction and helps elucidate the mechanism of action, providing crucial information for the development of effective therapeutics. mdpi.com

Mentioned Compounds

Compound Name
This compound
pyrimido[4,5-d]pyrimidines
pyrido[3,2-d:6,5-d′]dipyrimidines

Chemical Modulators of Enzyme Activity for Mechanistic Research

This compound and its derivatives have emerged as valuable tools in chemical biology for the investigation of enzyme mechanisms and as scaffolds for the development of potent enzyme inhibitors. The inherent structural features of the 5-hydroxypyrimidin-4(3H)-one core, particularly its ability to act as a bimetal-chelating ligand, make it a compelling candidate for modulating the activity of metalloenzymes. nih.gov

A significant area of research has been in the development of antiviral agents, specifically targeting viral endonucleases. For instance, studies have focused on the inhibition of the endonuclease activity of the influenza RNA-dependent RNA polymerase, an attractive target for new anti-influenza therapies. nih.gov In this context, researchers have synthesized and evaluated a series of 2-phenyl-5-hydroxypyrimidin-4(3H)-ones as inhibitors of this critical viral enzyme.

One notable study explored the structure-activity relationships (SAR) of these compounds. It was discovered that a 5-aza analogue of a related inhibitor, specifically 5-hydroxy-2-(4-fluorophenyl)pyrimidin-4(3H)-one, demonstrated significant activity as an influenza endonuclease inhibitor. nih.gov This finding highlights the importance of the nitrogen placement within the heterocyclic ring system for potent inhibitory action. The mechanism of inhibition is believed to involve the chelation of two metal ions in the active site of the endonuclease, a mode of action that has been previously identified for similar classes of inhibitors. nih.gov

The SAR observed for these 2-phenyl-5-hydroxypyrimidin-4(3H)-ones was found to be consistent with that of previously studied phenyl-substituted 3-hydroxypyridin-2(1H)-ones, suggesting a common binding mode and mechanism of action. nih.gov The exploration of various substitutions on the phenyl ring has provided further insights into the specific interactions required for high-affinity binding to the enzyme's active site.

The table below summarizes the inhibitory activity of a representative 5-hydroxypyrimidin-4(3H)-one derivative against influenza A endonuclease, illustrating its potential as a chemical modulator for mechanistic studies.

CompoundTarget EnzymeActivityReference
5-hydroxy-2-(4-fluorophenyl)pyrimidin-4(3H)-oneInfluenza A EndonucleaseSignificant Inhibition nih.gov

This interactive table provides a summary of the enzymatic inhibition by a key derivative.

The use of such compounds allows researchers to probe the structure and function of enzyme active sites, elucidate catalytic mechanisms, and validate new drug targets. The ability to systematically modify the 5-hydroxypyrimidin-4(3H)-one scaffold provides a powerful platform for developing highly selective and potent chemical probes for a range of enzymes.

Applications in Combinatorial Chemistry and High-Throughput Synthesis

The 5-hydroxypyrimidin-4(3H)-one core structure is a valuable scaffold in the fields of combinatorial chemistry and high-throughput synthesis due to its synthetic tractability and the potential for diversification at multiple positions. This scaffold allows for the generation of large, diverse libraries of compounds that can be screened for a wide array of biological activities. The pyrimidine ring system is a well-established "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs and biologically active compounds. nih.govresearchgate.net

The synthesis of pyrimidine derivatives can be achieved through various established methods, making the core accessible for library construction. For instance, multicomponent reactions are often employed for the efficient, one-pot synthesis of highly substituted pyrimidines, which is amenable to high-throughput synthesis workflows. nih.gov The functional groups present on the 5-hydroxypyrimidin-4(3H)-one core, such as the hydroxyl and amine functionalities, provide convenient handles for further chemical modifications.

Libraries based on the pyrimidinone scaffold can be generated by introducing a variety of substituents at different positions of the ring. For example, the 2-position can be readily diversified by using a range of amidines or related precursors in the initial cyclization reaction. Further modifications can be made to the hydroxyl group at the 5-position and the nitrogen atoms of the pyrimidine ring, leading to a vast chemical space for exploration.

A general strategy for the combinatorial synthesis of a library of 5-hydroxypyrimidin-4(3H)-one derivatives is outlined below:

StepDescriptionKey Features for High-Throughput Synthesis
1Core Synthesis: Cyclocondensation of a suitable three-carbon precursor with an amidine or urea (B33335) derivative to form the 5-hydroxypyrimidin-4(3H)-one ring.One-pot reactions, readily available starting materials.
2Diversification at N1 and N3: Alkylation, acylation, or arylation of the ring nitrogen atoms.Parallel synthesis techniques can be employed.
3Modification of the C2 substituent: Introduction of a diverse range of functional groups at the 2-position by varying the initial amidine component.Access to a wide variety of commercially available amidines.
4Functionalization of the C5 hydroxyl group: Etherification or esterification to introduce further diversity.Standard reactions that can be automated.
5Purification and Screening: High-throughput purification methods followed by screening against biological targets.Compatible with automated liquid handling and screening platforms.

This interactive table outlines a typical workflow for the high-throughput synthesis of pyrimidinone libraries.

The resulting libraries of 5-hydroxypyrimidin-4(3H)-one derivatives can be screened in high-throughput assays to identify hits for various therapeutic targets. This approach has been successfully used in the discovery of novel enzyme inhibitors, receptor modulators, and other biologically active molecules. The adaptability of the pyrimidinone scaffold makes it a cornerstone for generating chemical diversity in modern drug discovery programs.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-Hydroxypyrimidin-4(3H)-one hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization can involve adjusting reaction parameters such as temperature, solvent selection, and stoichiometry. For example, phosphorylation reactions using agents like phosphoryl chloride (POCl₃) at elevated temperatures (e.g., 100°C) under reflux conditions may enhance intermediate formation. Subsequent neutralization with saturated sodium bicarbonate and extraction with dichloromethane can isolate the product . Purity can be monitored via HPLC or NMR, with recrystallization in ethanol/water mixtures recommended for further refinement.

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : To confirm molecular structure (e.g., distinguishing between tautomeric forms via ¹H and ¹³C shifts).
  • Mass spectrometry (LC-MS or HRMS) : For molecular weight verification (112.09 g/mol for the free base; 148.55 g/mol for the hydrochloride).
  • XRD : To determine crystallinity and salt formation, critical for reproducibility in pharmacological studies .

Q. How should researchers handle discrepancies in reported melting points or solubility data for this compound?

  • Methodological Answer : Conflicting thermal data (e.g., undefined melting points in ) may arise from polymorphic forms or hydration states. Differential Scanning Calorimetry (DSC) can clarify phase transitions. Solubility studies in polar solvents (e.g., water, DMSO) should be conducted under controlled humidity and temperature, with comparisons to structurally related pyrimidinones (e.g., 6-chloro-4-hydroxypyrimidine derivatives) to identify trends .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data on the compound’s stability under acidic or oxidative conditions?

  • Methodological Answer : Accelerated stability studies using stress testing (e.g., exposure to 0.1M HCl or H₂O₂ at 40°C) coupled with LC-MS can identify degradation pathways. For example, the hydrochloride salt’s susceptibility to hydrolysis at the pyrimidinone ring may require pH-controlled storage (pH 5–7) and inert atmospheres to prevent decomposition. Comparative studies with analogs (e.g., 5-chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one) can isolate structural vulnerabilities .

Q. How can impurity profiling be systematically conducted for this compound in pharmaceutical applications?

  • Methodological Answer : Impurity identification requires:

  • Forced degradation : To generate potential impurities (e.g., des-chloro byproducts, oxidation products).
  • LC-TOF/MS or NMR-guided isolation : To characterize unknown impurities.
  • Pharmacopeial guidelines : Cross-reference with standards like the European Pharmacopoeia (EP) for acceptable thresholds (e.g., ≤0.15% for specified impurities) .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution, highlighting reactive sites (e.g., the hydroxyl group at position 5 or the pyrimidinone ring). Molecular docking studies may also predict interactions with biological targets (e.g., enzyme active sites), supported by experimental validation via kinetic assays .

Q. How can researchers address challenges in scaling up the synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodological Answer : For chiral variants (e.g., derivatives with stereocenters), asymmetric synthesis using chiral catalysts (e.g., BINOL-phosphates) or enzymatic resolution can ensure enantiomeric excess. Process Analytical Technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of critical quality attributes during scale-up .

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